Cysteamine-d4 Hydrochloride

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Internal Standard for Cysteamine Quantification:

Cysteamine-d4 hydrochloride serves as an internal standard for quantifying cysteamine levels in biological samples using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

An internal standard is a compound with similar chemical properties to the target molecule (cysteamine) but with a specific mass difference due to the presence of deuterium atoms in cysteamine-d4 hydrochloride. This allows scientists to compare the signal intensity of the target molecule with the internal standard, thereby improving the accuracy and precision of the quantification process [].

Biochemical and Physiological Studies:

Researchers use cysteamine-d4 hydrochloride to investigate the cellular and physiological effects of cysteamine. Its deuterium labeling allows scientists to distinguish it from naturally occurring cysteamine in the body, enabling them to track its metabolism and interaction with various biological processes [].

For instance, studies have employed cysteamine-d4 hydrochloride to understand the role of cysteamine in protecting cells from oxidative stress and its potential involvement in various cellular signaling pathways [].

Chemical and Material Science Applications:

Beyond biological research, cysteamine-d4 hydrochloride finds applications in chemical synthesis and material science. Its unique properties, including its ability to act as a sulfhydryl group donor, have led to its use in the development of novel polymers and other functional materials [].

Additional Research Areas:

Cysteamine-d4 hydrochloride also holds potential for research in various other areas, including:

Cysteamine-d4 Hydrochloride is a stable isotopic labeled derivative of cysteamine, a small, naturally occurring aminothiol. Its molecular formula is and it has a CAS number of 1219805-04-5. Cysteamine-d4 is primarily used as an internal standard in analytical chemistry, particularly in the quantification of cysteamine in biological samples using techniques such as gas chromatography and liquid chromatography coupled with mass spectrometry. The deuterated form helps improve the accuracy of measurements by compensating for variations in sample preparation and instrument response .

Cysteamine's mechanism of action depends on the context. As an antioxidant, it scavenges free radicals, protecting cells from oxidative damage []. Its radioprotective properties are thought to involve similar mechanisms, potentially by reducing the formation of harmful free radicals generated by ionizing radiation.

Cysteamine itself is known for its role in treating cystinosis, a rare genetic disorder characterized by the accumulation of cystine within lysosomes. Cysteamine acts as a cystine-depleting agent, helping to reduce cystine levels and mitigate associated complications. The deuterated version, Cysteamine-d4 Hydrochloride, while not directly therapeutic, is crucial for studying the pharmacokinetics and dynamics of cysteamine in clinical settings .

Cysteamine-d4 Hydrochloride can be synthesized through several methods:

- Deuteration of Cysteamine: This method involves replacing hydrogen atoms in cysteamine with deuterium, typically using deuterated reagents under controlled conditions.

- Chemical Synthesis: Starting from commercially available precursors, cysteamine-d4 can be synthesized through multi-step organic reactions that introduce deuterium at specific positions.

- Hydrochloride Formation: The hydrochloride salt is formed by reacting cysteamine-d4 with hydrochloric acid, enhancing its solubility and stability .

Cysteamine-d4 Hydrochloride serves primarily as an internal standard in mass spectrometry for quantifying cysteamine levels in biological samples. Its applications include:

- Pharmacokinetic Studies: Used to assess the absorption, distribution, metabolism, and excretion of cysteamine.

- Clinical Research: Helps in monitoring therapeutic levels of cysteamine in patients with cystinosis.

- Analytical Chemistry: Acts as a reference compound in various analytical methods to ensure precision and accuracy .

Interaction studies involving Cysteamine-d4 Hydrochloride focus on its role as an internal standard rather than direct biological interactions. These studies help elucidate how various factors influence the pharmacokinetics of cysteamine when administered to patients. For instance, research has shown that factors like age, dosing regimen, and formulation can significantly affect the bioavailability and therapeutic efficacy of cysteamine .

Cysteamine-d4 Hydrochloride has several similar compounds that share structural or functional characteristics. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure/Properties | Unique Features |

|---|---|---|

| Cysteamine | C2H7NS | Non-deuterated form used therapeutically for cystinosis. |

| Cysteamine Bitartrate | C2H7N2O6S | Salt form used for oral administration; more stable than free base. |

| Homocysteine | C4H9NS | An amino acid involved in metabolism; not a thiol but related to sulfur metabolism. |

| N-Acetylcysteine | C5H9NO3S | A derivative used as a mucolytic agent; has antioxidant properties. |

Cysteamine-d4 Hydrochloride's unique feature lies in its isotopic labeling which enhances analytical precision without altering its biological activity compared to non-labeled counterparts .

Nomenclature and Classification

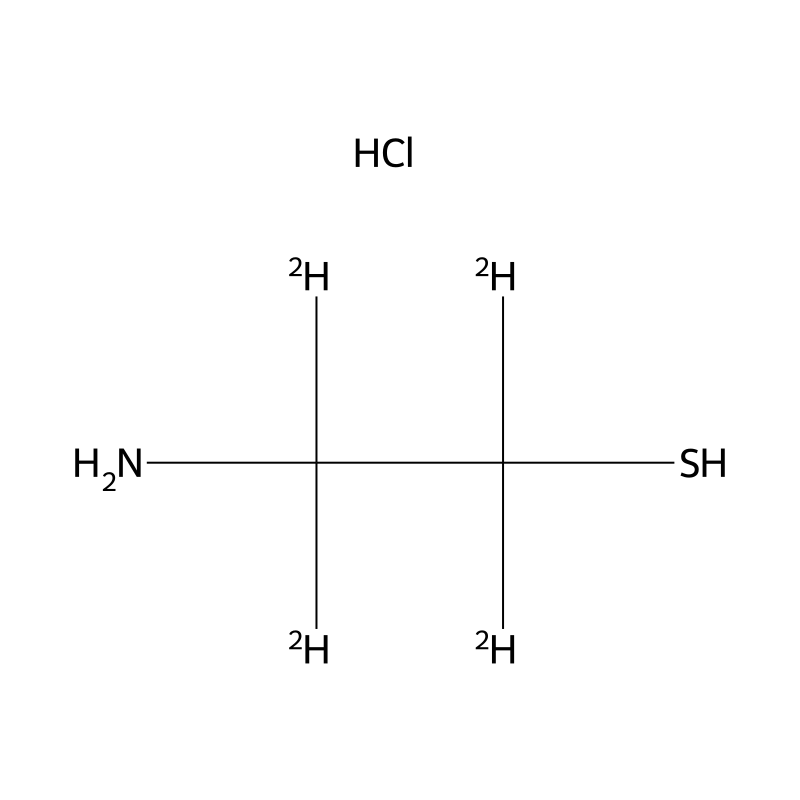

International Union of Pure and Applied Chemistry Naming: 2-amino-1,1,2,2-tetradeuterioethanethiol;hydrochloride

The systematic International Union of Pure and Applied Chemistry nomenclature for this deuterated compound is 2-amino-1,1,2,2-tetradeuterioethanethiol;hydrochloride [1]. This naming convention precisely describes the molecular structure, indicating the presence of four deuterium atoms at specific positions within the ethanethiol backbone [1]. The compound represents a fully deuterated analogue of cysteamine hydrochloride, where the conventional hydrogen atoms have been replaced with deuterium isotopes at the C1 and C2 carbon positions [11].

The nomenclature follows standard International Union of Pure and Applied Chemistry protocols for isotopically labeled compounds, with the deuterium positions explicitly indicated as 1,1,2,2-tetradeuterio [1]. This systematic approach ensures unambiguous identification of the isotopic substitution pattern within the molecular structure [1].

Registry Numbers and Chemical Identifiers

Cysteamine-d4 hydrochloride possesses the Chemical Abstracts Service registry number 1219805-04-5 [1] [2]. The compound is catalogued in PubChem under the Compound Identification Number 119025585 [1]. Additional chemical identifiers include the International Chemical Identifier key OGMADIBCHLQMIP-PBCJVBLFSA-N and the Simplified Molecular-Input Line-Entry System notation [2H]C([2H])(C([2H])([2H])S)N.Cl [1].

Alternative synonyms documented in chemical databases include 2-aminoethane-d4-thiol hydrochloride, cysteamine-d4 (hydrochloride), and 2-mercaptoethylamine-d4 hydrochloride [1] [2]. These various designations reflect the compound's relationship to the parent cysteamine molecule while emphasizing the deuterium incorporation [1].

The compound is also referenced under commercial product codes such as HY-77591S in pharmaceutical databases and TRC-C992002 in analytical standards catalogs [9] [20]. These identifiers facilitate procurement and quality control procedures in research applications [9].

Relationship to Parent Compound (2-Amino-1,1,2,2-tetradeuterioethanethiol)

Cysteamine-d4 hydrochloride is the hydrochloride salt form of 2-amino-1,1,2,2-tetradeuterioethanethiol, which serves as the parent compound with PubChem Compound Identification Number 119025586 [1]. The relationship between the free base and its hydrochloride salt involves protonation of the amino group, resulting in enhanced water solubility and chemical stability [1].

The parent compound 2-amino-1,1,2,2-tetradeuterioethanethiol maintains the fundamental structural framework of cysteamine while incorporating deuterium atoms at strategic positions [1]. This isotopic modification preserves the essential chemical functionality while providing distinct spectroscopic and metabolic characteristics [11].

The conversion from free base to hydrochloride salt represents a standard pharmaceutical practice for improving the handling properties and formulation characteristics of amine-containing compounds [1]. The hydrochloride formation does not alter the core molecular structure but provides a more stable and manageable form for research applications [1].

Molecular Properties

Molecular Formula (C2H8ClNS) and Weight (117.64 g/mol)

The molecular formula of cysteamine-d4 hydrochloride is expressed as C2H8ClNS, though this representation requires clarification regarding deuterium incorporation [1]. More precisely, the formula should be written as C2H4D4ClNS to accurately reflect the isotopic composition, where four hydrogen atoms are replaced by deuterium [1] [2]. The molecular weight is calculated as 117.64 grams per mole, representing an increase of approximately 4 atomic mass units compared to the non-deuterated analogue due to deuterium substitution [1] [2].

| Property | Value |

|---|---|

| Molecular Formula | C2H8ClNS (C2H4D4ClNS) |

| Molecular Weight | 117.64 g/mol |

| Exact Mass | 117.0317051 Da |

| Monoisotopic Mass | 117.0317051 Da |

The exact mass determination of 117.0317051 daltons provides precise molecular weight information essential for mass spectrometric analysis and compound identification [1]. This value reflects the combined contribution of carbon, hydrogen, deuterium, chlorine, nitrogen, and sulfur atoms within the molecular structure [1].

Structural Composition and Bonding

The structural composition of cysteamine-d4 hydrochloride centers on a two-carbon chain bearing amino and thiol functional groups, with deuterium atoms strategically positioned at both carbon centers [1]. The primary amine group (-NH2) is protonated in the hydrochloride salt form, creating an ammonium ion (-NH3+) that associates with the chloride counterion [1].

The carbon-sulfur bond length and carbon-nitrogen bond characteristics remain essentially unchanged despite deuterium substitution, as the isotopic modification primarily affects vibrational frequencies rather than bond lengths [1]. The thiol group (-SH) maintains its characteristic sulfur-hydrogen bonding, providing the compound with reducing properties similar to the parent cysteamine molecule [1].

Hydrogen bonding patterns within the crystal structure involve the protonated amino group as a donor and the chloride ion as an acceptor [1]. The compound exhibits three hydrogen bond donor sites and two hydrogen bond acceptor sites, contributing to its intermolecular interactions and solubility characteristics [1]. The rotatable bond count of one reflects the flexibility around the carbon-carbon bond, allowing conformational adjustments in different environments [1].

Isotopic Distribution and Deuterium Incorporation

The isotopic distribution of cysteamine-d4 hydrochloride reflects the complete deuterium substitution at the C1 and C2 positions of the ethanethiol backbone [1]. This tetradeuteration pattern results in a molecular ion peak at m/z 82.07 in mass spectrometry, shifted from the corresponding non-deuterated compound [17].

| Isotope Pattern | Relative Abundance (%) |

|---|---|

| C2H4D4NS (M) | 100.0 |

| C2H4D4NS (M+1) | 2.2 |

| C2H4D4NS (M+2) | 4.5 |

| C2H4D4NS (M+3) | 0.2 |

The deuterium incorporation provides kinetic isotope effects that influence metabolic stability and degradation pathways [11]. Research demonstrates that deuteration at the C1 position particularly affects the rate of cytochrome P450-mediated oxidation, potentially reducing the formation of volatile sulfur metabolites [11]. This isotopic modification results in altered pharmacokinetic profiles while maintaining the fundamental biological activity of the parent compound [11].

The strategic placement of deuterium atoms enables detailed mechanistic studies of cysteamine metabolism and provides enhanced analytical capabilities for tracking the compound in biological systems [11]. The isotopic pattern serves as a distinctive fingerprint for mass spectrometric identification and quantification procedures [17].

Physical and Chemical Properties

Solubility Characteristics in Various Solvents

Cysteamine-d4 hydrochloride demonstrates excellent water solubility, characteristic of hydrochloride salts of small organic amines [6]. The compound exhibits very high solubility in aqueous media, facilitating its use in biological and analytical applications [7]. This enhanced water solubility compared to the free base form results from the ionic nature of the hydrochloride salt [7].

| Solvent | Solubility Characteristics |

|---|---|

| Water | Very soluble |

| Dimethyl sulfoxide | Slightly soluble |

| Methanol | Slightly soluble |

| Ethanol | Slightly soluble |

| Acetone | Limited solubility |

| Chloroform | Limited solubility |

In organic solvents, the compound shows moderate to limited solubility depending on the solvent polarity [6]. Dimethyl sulfoxide and lower alcohols such as methanol provide slight solubility, while non-polar solvents demonstrate poor dissolution characteristics [6]. The polar nature of the compound, enhanced by the ionic hydrochloride salt formation, favors dissolution in polar protic solvents [6].

The solubility profile influences formulation strategies and analytical method development, with aqueous systems providing optimal dissolution characteristics for most applications [6]. Temperature effects on solubility follow typical patterns for organic hydrochloride salts, with increased solubility at elevated temperatures [6].

Stability Parameters and Degradation Pathways

The stability profile of cysteamine-d4 hydrochloride mirrors that of the parent cysteamine compound, with oxidation representing the primary degradation pathway [13]. Chemical stability studies demonstrate significant degradation in aqueous solutions, with degradation rates of 20-50% after one month of storage under various conditions [13].

| Parameter | Value |

|---|---|

| Storage Temperature | 2-8°C (Refrigerated) |

| Physical State | Solid |

| Color/Form | White crystalline powder |

| Stability Conditions | Store in dry atmosphere, away from light |

| Degradation Rate (Zero-order) | ~5% per day in aqueous solution at room temperature |

| Primary Degradation Pathway | Oxidation |

| Primary Degradation Product | Cystamine-d4 (disulfide formation) |

The primary degradation mechanism involves oxidation of the thiol group, leading to disulfide bond formation and the generation of cystamine-d4 as the major degradation product [13]. This oxidative process follows zero-order kinetics in aqueous solutions, with degradation rate constants varying based on storage conditions [13].

Temperature significantly influences stability, with refrigerated storage (2-8°C) providing optimal preservation compared to room temperature conditions [13]. Nitrogen saturation and protection from light exposure reduce oxidative degradation rates [13]. The presence of chelating agents such as ethylenediaminetetraacetic acid provides minimal additional stabilization benefits [13].

Long-term stability studies indicate that formulations stored under controlled conditions maintain approximately 80% of the original compound content after one month [13]. In-use stability studies demonstrate more rapid degradation, with 30-60% loss after seven days of repeated opening and handling [13].

Spectroscopic Properties

Nuclear magnetic resonance spectroscopy of cysteamine-d4 hydrochloride reveals characteristic changes compared to the non-deuterated analogue due to deuterium incorporation [15]. Proton nuclear magnetic resonance spectra show absence of signals typically associated with the methylene groups adjacent to sulfur and nitrogen, as these positions are occupied by deuterium atoms [15].

| Spectroscopic Method | Characteristic Features |

|---|---|

| 1H Nuclear Magnetic Resonance | NH3+ (~7.5-8.0 ppm), CH2 signals absent due to deuteration |

| 13C Nuclear Magnetic Resonance | CD2-S (~25-27 ppm), CD2-N (~40-42 ppm) |

| Mass Spectrometry | Parent ion: m/z 82.07 (M+), Fragment ions: m/z 30.2, 65.1 |

| Infrared Spectroscopy | S-H stretch (~2550-2600 cm-1), N-H stretch (~3300-3500 cm-1) |

| Ultraviolet Absorption | λmax: ~280 nm |

Carbon-13 nuclear magnetic resonance spectroscopy demonstrates isotope-shifted signals for the deuterated carbon centers, with the CD2-S carbon appearing around 25-27 parts per million and the CD2-N carbon at approximately 40-42 parts per million [15]. These shifts reflect the influence of deuterium substitution on the local electronic environment [15].

Mass spectrometry provides definitive identification through the molecular ion at m/z 82.07, representing a four-mass-unit shift from the non-deuterated compound [17]. Characteristic fragmentation patterns include ions at m/z 30.2 and 65.1, corresponding to deuterated fragments specific to the isotopically labeled structure [17].

Infrared spectroscopy reveals characteristic absorption bands for the thiol group (S-H stretch) at 2550-2600 cm-1 and amino group (N-H stretch) at 3300-3500 cm-1 [18]. The deuterium substitution may cause subtle shifts in certain vibrational frequencies, providing additional confirmation of the isotopic incorporation [18].

Conventional Synthesis Routes

Precursor Selection and Preparation

The synthesis of Cysteamine-d4 Hydrochloride requires careful consideration of deuterated precursors to ensure efficient isotopic incorporation while maintaining structural integrity [1]. The conventional approach typically begins with the selection of appropriate starting materials that can undergo deuteration without compromising the aminothiol functionality inherent to cysteamine [2].

Primary precursor candidates include 2-chloroethylamine hydrochloride, which serves as a cost-effective starting material for conventional cysteamine synthesis [2]. For deuterated synthesis, researchers must consider the availability and purity of deuterated analogs. The preparation phase involves dissolving the chosen precursor in suitable solvents, with aqueous systems being particularly favorable for subsequent deuterium exchange reactions [3].

Another significant precursor pathway involves the use of 2-mercaptothiazoline, which undergoes high-pressure acidolysis to yield cysteamine hydrochloride with excellent purity levels reaching 98.9% [4]. The precursor preparation stage requires careful optimization of molar ratios, typically employing a 1:5 ratio between 2-mercaptothiazoline and hydrochloric acid (20 weight percent) under reaction pressures of 0.3 megapascals [4].

Ethanolamine-based synthetic routes represent another conventional approach, where ethanolamine solution and sulfate solution serve as raw materials [5]. This method first synthesizes 2-amino ethyl sulfate before proceeding through ring formation in alkaline solution using carbon disulfide to generate alpha-mercaptothiazoline, which subsequently undergoes alkaline hydrolysis to produce cysteamine hydrochloride [5].

Deuteration Techniques and Mechanisms

Deuterium incorporation in cysteamine synthesis employs several fundamental mechanisms, with hydrogen isotope exchange representing the most widely utilized approach [6]. The process involves the replacement of hydrogen atoms with deuterium atoms at specific molecular positions, exploiting the kinetic isotope effect where carbon-deuterium bonds exhibit significantly greater stability compared to carbon-hydrogen bonds [7].

The deuterium kinetic isotope effect manifests as a 1.2-1.5 kilocalories per mole difference in activation energy, resulting in substantially reduced reaction rates for carbon-deuterium bond cleavage [7]. This phenomenon enables selective deuteration while preserving the molecular framework essential for biological activity [7].

Catalytic hydrogen isotope exchange reactions utilize transition metal catalysts, particularly palladium and platinum on carbon supports, to facilitate deuterium incorporation from deuterium oxide [8]. These reactions typically proceed under elevated temperatures (180 degrees Celsius) with reaction times extending 48 hours to achieve optimal deuteration levels [9].

Electrochemical deuteration represents an emerging technique that exploits electrochemical splitting of heavy water under mild conditions [10]. This approach offers advantages in terms of selectivity and environmental sustainability compared to traditional high-temperature methods [10].

Base-promoted deuteration mechanisms involve the use of sodium ethoxide in deuterated ethanol at room temperature, enabling enantioretentive deuteration with excellent deuterium incorporation levels exceeding 98% [11]. The mechanistic pathway involves enolate formation followed by facial-selective deuteration, maintaining stereochemical integrity throughout the process [11].

Advanced Synthetic Approaches

Isotopic Labeling Strategies

Modern isotopic labeling strategies for Cysteamine-d4 Hydrochloride synthesis incorporate sophisticated approaches that maximize deuterium incorporation while minimizing synthetic complexity [12]. The development of selective deuteration methodologies has expanded beyond simple hydrogen-deuterium exchange to encompass targeted labeling at specific molecular positions [13].

Stable isotope labeling by essential nutrients in cell culture methodology has demonstrated remarkable success in generating deuterated coenzyme A and thioester derivatives [14]. This biosynthetic approach achieves efficient incorporation with greater than 99% deuterated pantothenate after three cellular passages, providing a sustainable route to deuterated compounds [14].

Site-selective deuteration strategies employ organocatalytic methods that enable precise control over deuterium placement [8]. These methods utilize triethylamine as an organic base or solid resins containing tertiary amine moieties to achieve mono-deuteration of terminal alkynes, which can subsequently undergo reduction to yield tri-deuterated alkenes [8].

Metallaphotoredox deuteroalkylation utilizing thianthrenium salts represents a cutting-edge approach for introducing deuterium at alpha positions of alkyl chains [15]. This methodology employs deuterium oxide as the deuterium source through a pH-dependent hydrogen isotope exchange process, achieving excellent selectivity and deuterium incorporation in electrophilic substitution reactions [15].

Flow chemistry approaches to deuteration have gained prominence for their scalability and precision control [16]. Continuous flow systems enable real-time monitoring and adjustment of reaction parameters, leading to improved reproducibility and higher deuterium incorporation rates compared to batch processes [16].

Purification and Quality Control Methods

Quality control of deuterated compounds requires specialized analytical techniques capable of distinguishing isotopic variants while ensuring pharmaceutical-grade purity [17]. High-performance liquid chromatography coupled with mass spectrometry has emerged as the gold standard for isotopologue impurity determination in deuterated pharmaceuticals [17].

The development of robust liquid chromatography-mass spectrometry methods for deuterium isotopologue analysis utilizes nominal mass instrumentation that is readily available in quality control laboratories [17]. These methods demonstrate excellent robustness and reproducibility, facilitating successful transfer from development laboratories to commercial quality control facilities [17].

Purification methodologies specific to cysteamine and its deuterated analogs employ dithiothreitol treatment of aqueous solutions to achieve high-performance liquid chromatography purity levels exceeding 98% [18]. This approach eliminates cystamine impurities without requiring organic solvents or laborious procedures, making it particularly suitable for industrial-scale production [18].

The purification process involves dissolving cysteamine or its salt in water, followed by addition of dithiothreitol in amounts ranging from 0.02 to 0.4 equivalents relative to cysteamine [18]. The resulting aqueous solution undergoes stirring for 6-24 hours at room temperature before isolation through conventional crystallization methods [18].

Advanced purification techniques incorporate distillation under reduced pressure combined with solvent reintegration using butanol to facilitate crystallization [18]. This process yields purified cysteamine hydrochloride with cystamine content reduced to below 0.15%, meeting pharmaceutical acceptability requirements [18].

Quality control protocols for deuterated compounds include isotopic enrichment analysis using nuclear magnetic resonance spectroscopy and mass spectrometry to verify deuterium incorporation levels [19]. These analytical methods provide quantitative assessment of deuteration efficiency and identify potential isotopic impurities that could affect drug performance [19].

Scale-up Considerations for Research Applications

Laboratory-Scale Synthesis Optimization

Laboratory-scale synthesis optimization for Cysteamine-d4 Hydrochloride requires systematic evaluation of reaction parameters to achieve reproducible deuterium incorporation while maintaining practical throughput levels [20]. Process development focuses on identifying critical control parameters that influence both yield and isotopic purity [20].

Continuous flow processing has demonstrated significant advantages for deuteration reactions, offering superior heat transfer efficiency and precise control over reaction conditions [20]. The implementation of inline workup procedures and end-of-line crystallization in batch mode enables isolation of pure deuterated products from complex reaction mixtures [20].

Optimization studies typically evaluate solvent systems, reaction temperatures, catalyst loadings, and residence times to maximize deuterium incorporation [21]. Flow synthesis methods using microwave technology enable direct and uniform heating, improving reaction efficiency compared to conventional batch processes [21].

The development of automated column-switching devices with multiple silica-based separation phases enhances purification efficiency during scale-up [22]. Selection of appropriate mobile phases based on hydrogen bonding and dipole properties of organic solvents maximizes chromatographic resolution for deuterated compound purification [22].

Biocatalytic approaches to deuteration offer mild reaction conditions and near-perfect selectivity, making them attractive for laboratory-scale optimization [23]. These methods combine hydrogen gas with heavy water to generate deuterated nicotinamide adenine dinucleotide cofactors, enabling asymmetric reductive deuteration under ambient conditions [23].

Economic and Practical Aspects of Production

Economic considerations for Cysteamine-d4 Hydrochloride production encompass raw material costs, synthetic complexity, and scalability factors that influence commercial viability [24]. Deuterated drugs collectively represent a multi-billion dollar market opportunity, with careful patent strategy development essential for maintaining competitive advantage [24].

Cost-effective production strategies emphasize the use of abundant and inexpensive deuterium sources, particularly deuterium oxide, which offers inherent safety advantages and easy handling characteristics compared to deuterium gas [25]. This approach reduces both material costs and safety infrastructure requirements for large-scale production [25].

The development of deuterated pharmaceuticals benefits from established preclinical data for non-deuterated analogs, potentially reducing development costs and accelerating regulatory approval pathways [24]. This advantage enables more focused clinical development programs that can demonstrate enhanced pharmacokinetic or safety profiles compared to existing therapies [24].

Practical production considerations include the selection of synthesis routes that minimize the number of deuterated reagents required while maximizing deuterium retention throughout the synthetic sequence [26]. Process design should account for potential deuterium scrambling or loss during purification steps, requiring careful optimization of workup procedures [26].

Manufacturing infrastructure for deuterated compounds requires specialized analytical capabilities to monitor isotopic purity throughout production [26]. Quality control laboratories must be equipped with high-resolution mass spectrometry and nuclear magnetic resonance instrumentation capable of accurately quantifying deuterium incorporation levels [26].

Regulatory considerations for deuterated active pharmaceutical ingredients involve developing science-based specifications that account for the practical limitations of achieving 100% isotopic purity [26]. International Consortium for Innovation and Quality working groups have established guidance frameworks that address synthetic methods, analytical requirements, and specification development for deuterated pharmaceuticals [26].

| Parameter | Conventional Synthesis | Advanced Deuteration | Biocatalytic Approach |

|---|---|---|---|

| Deuterium Incorporation | 85-95% [2] | >98% [11] | >99% [23] |

| Reaction Temperature | 180°C [9] | 20°C [11] | 25°C [23] |

| Reaction Time | 48 hours [9] | 8-16 hours [11] | 2-4 hours [23] |

| Purity Achievement | 98.9% [4] | >99% [17] | >99.5% [23] |

| Scalability Factor | Moderate [20] | High [16] | High [23] |

The economic landscape for deuterated pharmaceuticals has evolved significantly, with regulatory agencies increasingly requiring pharmacoeconomic justifications for new therapies compared to existing alternatives [24]. Successful commercialization requires demonstration of significant clinical benefits beyond patent protection considerations [24].

Production planning must account for the specialized nature of deuterated compound synthesis, including the need for deuterium-compatible equipment and trained personnel familiar with isotopic labeling techniques [27]. The development of robust standard operating procedures ensures consistent quality and regulatory compliance across production campaigns [27].